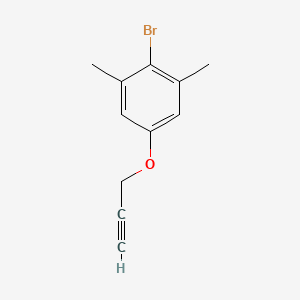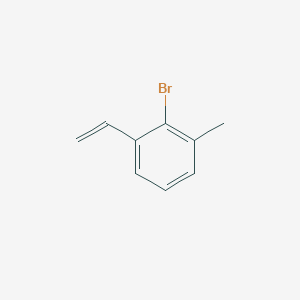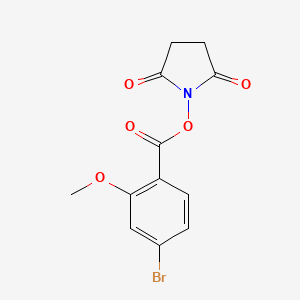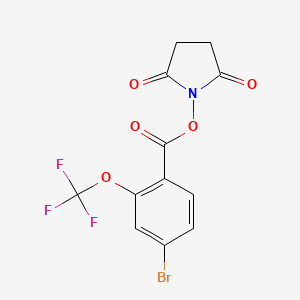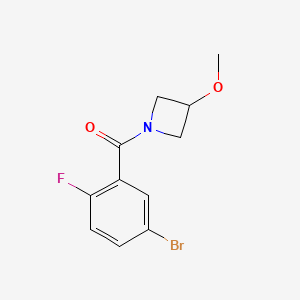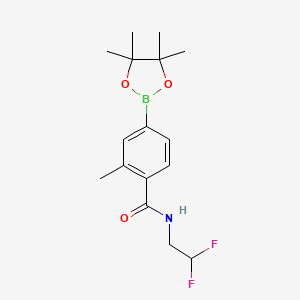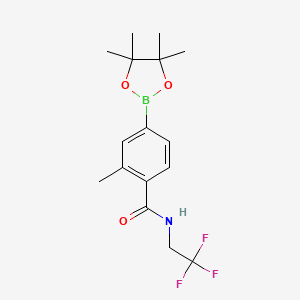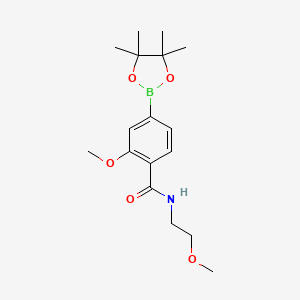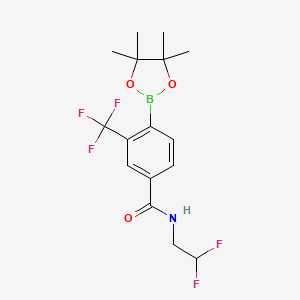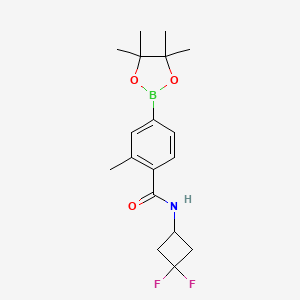
N-(3,3-Difluorocyclobutyl)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,3-Difluorocyclobutyl)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: is a synthetic organic compound characterized by the presence of a difluorocyclobutyl group, a methyl group, and a dioxaborolan-2-yl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3-Difluorocyclobutyl)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps:
-
Formation of the Difluorocyclobutyl Intermediate:
Starting Material: A suitable cyclobutyl precursor.
Reaction Conditions: Fluorination using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents under controlled temperature conditions.
-
Benzamide Core Synthesis:
Starting Material: A substituted benzene derivative.
Reaction Conditions: Functionalization of the benzene ring through electrophilic aromatic substitution reactions to introduce the methyl and dioxaborolan-2-yl groups.
-
Coupling Reaction:
Starting Material: The difluorocyclobutyl intermediate and the functionalized benzene derivative.
Reaction Conditions: Coupling reactions such as Suzuki-Miyaura cross-coupling using palladium catalysts to form the final benzamide compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation of the methyl group to form carboxylic acids or ketones.
-
Reduction:
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Conditions: Conducted under anhydrous conditions.
Products: Reduction of the benzamide group to form amines.
-
Substitution:
Reagents: Nucleophiles like halides or amines.
Conditions: Typically performed in polar aprotic solvents.
Products: Substitution of the dioxaborolan-2-yl group with other functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in cross-coupling reactions.
Material Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biology:
Bioconjugation: The compound can be used to modify biomolecules for imaging or therapeutic purposes.
Enzyme Inhibition: Potential use as an inhibitor in biochemical assays.
Medicine:
Drug Development: Exploration of its pharmacological properties for the development of new therapeutic agents.
Diagnostics: Use in the development of diagnostic tools due to its ability to bind specific biological targets.
Industry:
Polymer Synthesis: Utilized in the synthesis of polymers with unique properties.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism by which N-(3,3-Difluorocyclobutyl)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluorocyclobutyl group can enhance binding affinity and specificity, while the dioxaborolan-2-yl group can facilitate interactions with biological molecules.
Comparison with Similar Compounds
- N-(3,3-Difluorocyclobutyl)-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- N-(3,3-Difluorocyclobutyl)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Comparison:
- Structural Differences: Variations in the position of the methyl group or the presence of different substituents on the benzene ring.
- Unique Features: The specific arrangement of functional groups in N-(3,3-Difluorocyclobutyl)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can result in unique chemical reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(3,3-difluorocyclobutyl)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BF2NO3/c1-11-8-12(19-24-16(2,3)17(4,5)25-19)6-7-14(11)15(23)22-13-9-18(20,21)10-13/h6-8,13H,9-10H2,1-5H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJOKYFUKJQVSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NC3CC(C3)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BF2NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
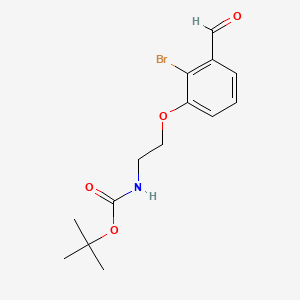
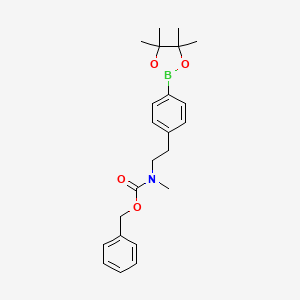
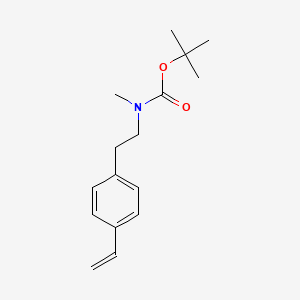
![2-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B8199284.png)
